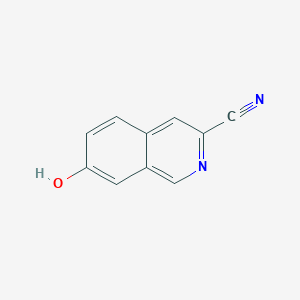

7-Hydroxyisoquinoline-3-carbonitrile

Beschreibung

7-Hydroxyisoquinoline-3-carbonitrile is a heterocyclic compound featuring an isoquinoline backbone substituted with a hydroxyl (-OH) group at position 7 and a carbonitrile (-CN) group at position 2. Its molecular framework combines aromaticity with polar functional groups, making it a candidate for diverse applications in medicinal chemistry and materials science.

Eigenschaften

Molekularformel |

C10H6N2O |

|---|---|

Molekulargewicht |

170.17 g/mol |

IUPAC-Name |

7-hydroxyisoquinoline-3-carbonitrile |

InChI |

InChI=1S/C10H6N2O/c11-5-9-3-7-1-2-10(13)4-8(7)6-12-9/h1-4,6,13H |

InChI-Schlüssel |

KZXDYZDSIKYVBH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC2=CN=C(C=C21)C#N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyisoquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aryldiazonium salts with alkenes in a nitrile solution, followed by oxidation to yield the desired product . Another approach involves the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride .

Industrial Production Methods: Industrial production methods for 7-Hydroxyisoquinoline-3-carbonitrile are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned laboratory methods to ensure higher yields and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Hydroxyisoquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic substitution reactions can occur at the isoquinoline ring, particularly at positions with higher electron density.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Primary amines.

Substitution: Halogenated or nitro-substituted isoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

7-Hydroxyisoquinoline-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 7-Hydroxyisoquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7th position and the carbonitrile group at the 3rd position play crucial roles in its biological activity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interfere with cellular pathways involved in cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The substituents on the isoquinoline core significantly alter physical properties such as melting points, solubility, and spectroscopic characteristics. Below is a comparative analysis with key analogs:

Key Observations :

- Melting Points: The amino-substituted compound (3f) exhibits the highest melting point (252–253°C), likely due to intermolecular hydrogen bonding from the -NH₂ group and rigidity from fused pyrimidine and isoquinoline rings . Methoxy and ester derivatives (e.g., Ethyl 7-Methoxy-1-methylisoquinoline-3-carboxylate) show lower melting points (~145°C), reflecting reduced polarity .

- Solubility: Hydroxyl and amino groups enhance solubility in polar solvents (e.g., DMSO, methanol), while nitro groups (as in 4-Hydroxy-7-methyl-6-nitroquinoline-3-carbonitrile) may reduce solubility due to increased molecular weight and electron-withdrawing effects .

Spectroscopic Characteristics

Infrared (IR) Spectroscopy :

- 7-Hydroxyisoquinoline-3-carbonitrile: Expected strong -OH stretch (~3200–3350 cm⁻¹) and nitrile C≡N absorption (~2185 cm⁻¹).

- Compound 3f : IR peaks at 3355 cm⁻¹ (-NH₂), 2185 cm⁻¹ (-CN), and 1610 cm⁻¹ (C=N/C=C aromatic) .

- Ethyl 7-Methoxy derivatives : IR shows methoxy C-O stretches (~1250 cm⁻¹) and ester C=O (~1700 cm⁻¹) .

NMR Spectroscopy :

- 1H NMR: Hydroxyl protons (e.g., in 7-Hydroxyisoquinoline-3-carbonitrile) appear as broad singlets (~δ 5–6 ppm). Methoxy groups (e.g., in Ethyl 7-Methoxy derivatives) resonate at δ ~3.8–4.0 ppm . Aromatic protons in 3f show signals at δ 6.76–7.67 ppm, influenced by electron-withdrawing -CN and -OCH₃ groups .

- 13C NMR: Carbonitrile carbons appear at δ ~115–120 ppm (e.g., δ 119.04 in 3f) . Quinoline/isoquinoline carbons range from δ 100–160 ppm, with substituents causing significant shifts (e.g., nitro groups in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.